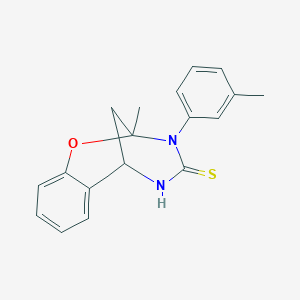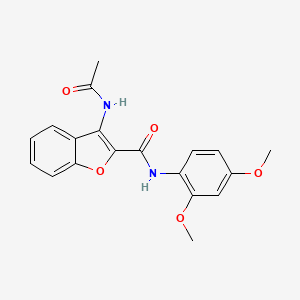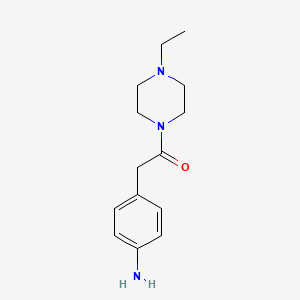
Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate is a synthetic organic compound that exhibits unique chemical properties and potential applications in various fields including medicinal chemistry, material science, and biological research. This compound contains an ethyl ester group, a piperazine moiety, and a thiophene ring, making it an interesting subject of study for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Intermediate: A precursor such as 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is synthesized via a nucleophilic substitution reaction where thiophene is reacted with 4-phenylpiperazine under suitable conditions.
Step 2 Formation of the Final Product: The intermediate is then reacted with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to yield ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate. The reaction is carried out under anhydrous conditions and may require a catalytic amount of a Lewis acid such as aluminum chloride to promote the esterification process.
Industrial Production Methods
While specific industrial production methods may vary, large-scale synthesis typically involves the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The piperazine ring can be reduced to its corresponding piperidine derivative using hydrogenation over palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid under mild conditions.
Reduction: Hydrogenation with palladium on carbon in a hydrogen atmosphere.
Substitution: Nitric acid for nitration, bromine for bromination, often carried out in a nonpolar solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivative.
Substitution: Nitro or bromo derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: This compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology
Enzyme Inhibition: It can be used as a probe to study the inhibition of specific enzymes involved in metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets such as receptors, enzymes, or ion channels. The presence of the piperazine and thiophene rings allows for versatile binding interactions, potentially modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-2-((1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Methyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Propyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Unique Aspects
The unique combination of the ethyl ester, piperazine, and thiophene moieties in this compound distinguishes it from similar compounds, potentially offering different binding affinities and biological activities.
Hope you find this deep dive into this compound enlightening! If there's a specific part you want to know more about, just say the word.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-27-21(26)20(25)22-16(2)19(18-10-7-15-28-18)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBAOIBYMZERLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2909117.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)



![N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2909128.png)
![(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide](/img/structure/B2909133.png)

![3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2909136.png)
